4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzoate moiety, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and other molecules, facilitating various biochemical and chemical processes. The pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can be compared with other similar compounds, such as:
4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-propoxybenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate moiety.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound features a tetrazole ring attached to a different aromatic system, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-23-16-5-3-4-13(11-16)17(22)24-15-8-6-14(7-9-15)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
QEIUTMTWIYYCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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